4-メチル-2,3-ジヒドロ-1H-インデン-1-アミン

概要

説明

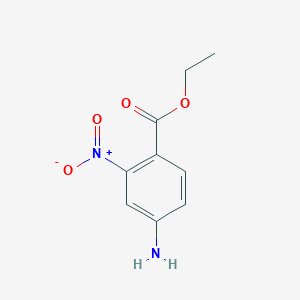

“4-Methyl-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular weight of 147.22 . It is also known as N-methyl-1-indanamine .

Molecular Structure Analysis

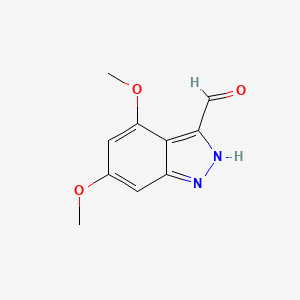

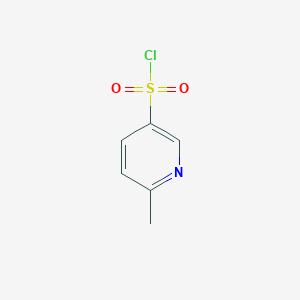

The molecular structure of “4-Methyl-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code:1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 . This indicates that the compound has a single carbon atom attached to a nitrogen atom (forming a methylamine group), and this nitrogen atom is also attached to an indane ring . Physical And Chemical Properties Analysis

“4-Methyl-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature .科学的研究の応用

抗菌および抗真菌研究

2,3-ジヒドロ-1H-インデン-1-オンの誘導体は合成され、2つのグラム陽性菌(黄色ブドウ球菌と枯草菌)および2つのグラム陰性菌(大腸菌とプロテウス菌)に対する抗菌活性、ならびに2つの真菌剤(アスペルギルス・ニガーとカンジダ・アルビカンス)に対して試験されました。 ほとんどの化合物は、広域スペクトルの抗菌活性を伴う強力な抗菌作用を発揮することが判明しました .

有機半導体

4-(2,3-ジヒドロ-1,3-ジメチル-1H-ベンゾイミダゾール-2-イル)-N,N-ジメチルベンゼンアミン(DMBI-H)は、n型有機半導体のための非常に成功したドーパントです。 DMBI-Hは、幅広いポリマーおよび小分子誘導体で効率的に作用し、市販されており、確立された処理溶媒に可溶であり、一般的に空気安定であるとされています .

2,3-ジヒドロ-1H-インデン-1-メタンアミンの合成

対応する4-ニトロ-3-フェニルブタン酸から、6つの2,3-ジヒドロ-1H-インデン-1-メタンアミン化合物が、満足のいく収率(4段階で50.9~57.9%)で合成され、3つの化合物(1c、1e、1f)が新規に報告されました。 この手順は、穏やかな条件、汚染の少なさ、および簡便な操作という利点があります .

選択的5-HT2A受容体アゴニスト

2,3-ジヒドロ-1H-インデン-1-メタンアミンとその誘導体は、一般的に優れた生理的および薬理的活性を示します。 特に、ほとんどのメトキシ化2,3-ジヒドロ-1H-インデン-1-メタンアミンは、選択的な5-HT2A受容体アゴニストであり、幻覚作用を有することが判明しています .

Safety and Hazards

The safety information available indicates that “4-Methyl-2,3-dihydro-1H-inden-1-amine” is potentially dangerous. The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a broad spectrum of biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (14722) suggests that it may have good bioavailability .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

生化学分析

Biochemical Properties

4-Methyl-2,3-dihydro-1H-inden-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 4-Methyl-2,3-dihydro-1H-inden-1-amine and MAO can lead to the inhibition of the enzyme, affecting the levels of monoamines in the body . Additionally, this compound may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Cellular Effects

The effects of 4-Methyl-2,3-dihydro-1H-inden-1-amine on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.

Molecular Mechanism

At the molecular level, 4-Methyl-2,3-dihydro-1H-inden-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2,3-dihydro-1H-inden-1-amine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-Methyl-2,3-dihydro-1H-inden-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage.

Metabolic Pathways

4-Methyl-2,3-dihydro-1H-inden-1-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 4-Methyl-2,3-dihydro-1H-inden-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cells . Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 4-Methyl-2,3-dihydro-1H-inden-1-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical and cellular effects.

特性

IUPAC Name |

4-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIOXTVALGXETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627988 | |

| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361389-85-7 | |

| Record name | 2,3-Dihydro-4-methyl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361389-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)